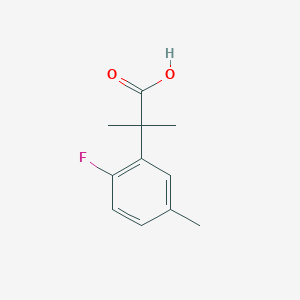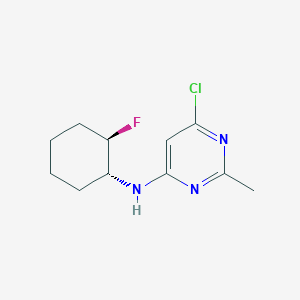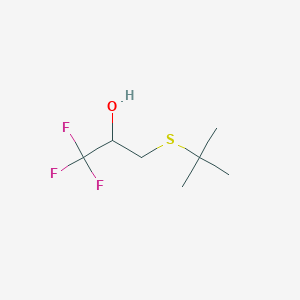
p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a sulfonyl fluoride derivative, which makes it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- typically involves the reaction of p-toluenesulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of the chloride group with a fluoride group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
Chemistry: In chemistry, p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- is used as a reagent for the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides, sulfones, and other sulfonyl-containing compounds .
Biology: In biological research, this compound is used as a protease inhibitor. It helps in the study of enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes .
Medicine: It acts as a peroxygen bleach activator, which can be useful in various therapeutic contexts .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it inhibits proteases by forming covalent bonds with the active site serine residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
p-Toluenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
p-Toluenesulfonyl bromide: Contains a bromide group instead of a fluoride group.
Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with a methyl group instead of a tolyl group.
Uniqueness: p-Toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to act as a protease inhibitor and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
30936-58-4 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-chloro-4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-6-9(17(18)19)2-3-12(10)22-7-8-1-4-13(11(15)5-8)23(16,20)21/h1-6H,7H2 |
InChI Key |
MCVNVDAIQPIQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)

![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)



![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)

